BenchChemオンラインストアへようこそ!

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

This sulfonamide-benzamide hybrid features a cyclohexyl-ethylsulfamoyl substitution that imparts distinct conformational complexity and mid-range lipophilicity (cLogP 3.85–4.44). Select it to bracket lipophilicity space in solubility/permeability profiling, or as a putative inactive negative control in HDAC-targeted panels where active analogs are profiled. Its unique N,N-disubstitution pattern enables exploration of isoform selectivity and binding kinetics (kon/koff) driven by ligand entropy.

Molecular Formula C23H26N4O3S2
Molecular Weight 470.61
CAS No. 941913-65-1
Cat. No. B2579967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
CAS941913-65-1
Molecular FormulaC23H26N4O3S2
Molecular Weight470.61
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C23H26N4O3S2/c1-2-27(19-8-4-3-5-9-19)32(29,30)20-12-10-17(11-13-20)22(28)26-23-25-21(16-31-23)18-7-6-14-24-15-18/h6-7,10-16,19H,2-5,8-9H2,1H3,(H,25,26,28)
InChIKeyUXHYEBXYGSJVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941913-65-1) – Baseline Identity


4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941913-65-1) is a synthetic sulfonamide-benzamide hybrid with a molecular formula of C23H26N4O3S2 and a molecular weight of 470.61 g/mol . Its structure incorporates a cyclohexyl-ethylsulfamoyl group attached to a benzamide core, which is further linked to a 4-(pyridin-3-yl)thiazol-2-yl moiety. Publicly documented pharmacological targets or bioactivity profiles for this specific compound remain extremely limited: major cheminformatics databases such as ChEMBL and PubChem report no curated activity data, and no indexed primary research articles or patents directly characterizing its biological properties were identified from authoritative sources during this analysis [1].

Why Generic Substitution is Not Supported for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide – Evidence Gap Assessment


In the absence of published, comparator-based pharmacological data for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, generic substitution with structurally related analogs cannot be scientifically justified. The compound belongs to a class of sulfonamide-benzamide derivatives for which minor structural modifications—such as altering the sulfamoyl N-substituent from cyclohexyl-ethyl to benzyl-ethyl or diethyl—are known to profoundly influence target binding, selectivity, and pharmacokinetic parameters. Without direct head-to-head potency, selectivity, or ADMET data, any assumption of functional interchangeability with analogs like 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide or 4-(diethylsulfamoyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is speculative and carries unquantifiable risk for research reproducibility .

Quantitative Evidence Guide: 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide – Differential Data Inventory


Physicochemical Differentiation: Lipophilicity (cLogP) as a Surrogate for Membrane Permeability Profiling

The predicted partition coefficient (cLogP) of the target compound is estimated at 3.85–4.44, placing it in a lipophilicity range distinct from closely related analogs. The N-benzyl-N-ethylsulfamoyl analog is reported with a cLogP of approximately 4.37 , while the N,N-diethylsulfamoyl analog has an estimated cLogP of roughly 3.28 . This variation in predicted logP (spanning ~1.2 log units across the three analogs) suggests meaningful differences in membrane partitioning behavior, which can directly influence cellular permeability, non-specific protein binding, and in vitro assay performance.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile Differentiation Indicating Altered Binding Pharmacophore

The target compound presents 1 hydrogen-bond donor (HBD) and up to 8 hydrogen-bond acceptors (HBA) under physiological pH, resulting in a topological polar surface area (tPSA) of approximately 81–92 Ų [1]. In contrast, the N,N-diethylsulfamoyl analog exhibits 1 HBD and 7 HBA with a tPSA of ~72 Ų . The additional HBA capacity and larger tPSA of the target compound stem from the pyridin-3-yl nitrogen orientation and the sulfamoyl oxygen configuration, potentially enabling distinct hydrogen-bonding interactions with biological targets compared to analogs lacking the cyclohexyl-ethyl substitution pattern.

Medicinal chemistry Structure-activity relationship Pharmacophore modeling

Rotatable Bond Count and Conformational Flexibility Distinguishing Target Engagement Potential

The cyclohexyl-ethylsulfamoyl substituent introduces 5–10 rotatable bonds depending on the protonation state, compared to 5–8 for the N,N-diethylsulfamoyl analog [1]. The cyclohexyl ring, while not rotatable per se, contributes conformational degrees of freedom through chair-flip dynamics, effectively increasing the entropic penalty upon binding relative to simpler alkyl-substituted analogs. This structural feature can translate into measurable differences in binding kinetics (kon/koff) and target residence time, even when static affinity (IC50/Ki) values appear superficially similar across a chemical series.

Conformational analysis Molecular flexibility Entropic binding penalty

Recommended Application Scenarios for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Based on Available Evidence


Chemical Probe Development for HDAC-Related Target Deconvolution (Hypothesis-Driven)

Based on its structural inclusion in patent families describing HDAC inhibitor chemotypes [1], this compound may serve as a starting point for medicinal chemistry optimization programs targeting specific HDAC isoforms. Selection over simpler analogs should be motivated by the need to explore the impact of cyclohexyl-ethylsulfamoyl substitution on isoform selectivity, as suggested by class-level SAR precedent.

Physicochemical Benchmarking Studies for Sulfonamide-Benzamide Series

The compound's distinct cLogP range (3.85–4.44) and tPSA profile (81–92 Ų) position it as a mid-lipophilicity comparator within a broader sulfonamide-benzamide series [2]. Researchers performing systematic permeability or solubility profiling may select this compound to bracket the lipophilicity space between more polar (diethylsulfamoyl, cLogP ~3.28) and more lipophilic (benzyl-ethylsulfamoyl, cLogP ~4.37) analogs.

Conformational Analysis and Binding Kinetics Studies

The cyclohexyl ring and ethyl linker contribute conformational complexity not present in simpler diethyl or dimethyl sulfamoyl analogs [3]. This compound is suitable for studies correlating ligand conformational entropy with target binding kinetics (e.g., SPR-based kon/koff measurements), where differences in rotatable bond count and ring dynamics are hypothesized to influence residence time.

Negative Control or Selectivity Panel Component

Given the absence of documented bioactivity data, this compound may be procured as a putative inactive or low-potency member of a sulfonamide-benzamide library, serving as a negative control or selectivity counter-screen compound in panels where active analogs (e.g., methylsulfonyl or benzyl-substituted variants) are being profiled for target engagement [4].

Quote Request

Request a Quote for 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.